molecular formula C17H18N4O3 B4202716 1-{5-[(furan-2-ylmethyl)amino]-3-(4-methylphenyl)-1H-1,2,4-triazol-1-yl}-2-methoxyethanone

1-{5-[(furan-2-ylmethyl)amino]-3-(4-methylphenyl)-1H-1,2,4-triazol-1-yl}-2-methoxyethanone

Cat. No.: B4202716
M. Wt: 326.35 g/mol
InChI Key: QEVTUBXWBFNXJI-UHFFFAOYSA-N
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Description

1-{5-[(furan-2-ylmethyl)amino]-3-(4-methylphenyl)-1H-1,2,4-triazol-1-yl}-2-methoxyethanone is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(furan-2-ylmethyl)amino]-3-(4-methylphenyl)-1H-1,2,4-triazol-1-yl}-2-methoxyethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furylmethyl Group: This step involves the alkylation of the triazole ring with a furylmethyl halide under basic conditions.

    Methoxyacetylation: The final step involves the acylation of the triazole derivative with methoxyacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(furan-2-ylmethyl)amino]-3-(4-methylphenyl)-1H-1,2,4-triazol-1-yl}-2-methoxyethanone can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxyacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted triazoles, oxidized furyl derivatives, and reduced triazole derivatives.

Scientific Research Applications

1-{5-[(furan-2-ylmethyl)amino]-3-(4-methylphenyl)-1H-1,2,4-triazol-1-yl}-2-methoxyethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Due to its triazole core, it may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{5-[(furan-2-ylmethyl)amino]-3-(4-methylphenyl)-1H-1,2,4-triazol-1-yl}-2-methoxyethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The furylmethyl group may enhance its binding affinity through hydrophobic interactions, while the methoxyacetyl group can participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-[(4-methylphenyl)sulfanyl]acetamide
  • N-(2-furylmethyl)-2-{4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

Uniqueness

Compared to similar compounds, 1-{5-[(furan-2-ylmethyl)amino]-3-(4-methylphenyl)-1H-1,2,4-triazol-1-yl}-2-methoxyethanone stands out due to its unique combination of functional groups. The presence of the methoxyacetyl group provides additional sites for chemical modification, enhancing its versatility in various applications. Additionally, the triazole ring imparts significant biological activity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-[5-(furan-2-ylmethylamino)-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-12-5-7-13(8-6-12)16-19-17(18-10-14-4-3-9-24-14)21(20-16)15(22)11-23-2/h3-9H,10-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVTUBXWBFNXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CO3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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